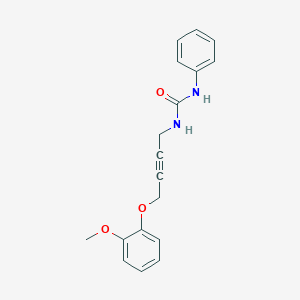
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide is a novel compound with significant potential in various scientific fields. Its unique structure incorporates a pyridine ring with methoxy and methyl substitutions, attached to a tolyl group through a propanamide linker. This article aims to provide an in-depth understanding of the compound, its preparation, reactions, applications, mechanisms, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions starting from readily available starting materials. One common route includes:
Step 1: : Formation of the pyridine intermediate through a condensation reaction involving 4-methoxyacetophenone and acetic anhydride under acidic conditions.
Step 2: : Functionalization of the pyridine ring by introducing the ethyl chain via alkylation using bromoethane in the presence of a strong base like sodium hydride.
Step 3: : Coupling the pyridine derivative with o-tolylacetic acid through amidation, using coupling agents such as carbodiimides to form the final propanamide structure.
Industrial Production Methods
Large-scale industrial production might employ similar synthetic strategies but would require optimization for cost-efficiency, yield, and purity. Techniques like flow chemistry, continuous reactors, and advanced catalytic systems could be used to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: : Mild oxidizing agents might affect the methoxy or methyl groups, leading to hydroxylated products.
Reduction: : Reduction of the oxo group can yield the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Typical reagents include potassium permanganate or chromic acid for oxidation, lithium aluminum hydride for reduction, and reagents like halogens or organometallics for substitution reactions. Reaction conditions would vary based on desired products but generally involve controlled temperatures and inert atmospheres.
Major Products
The primary products from these reactions would be:
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Various substituted aromatic compounds from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for synthesizing more complex molecules or as an intermediate in organic synthesis.
Biology
Potential biological applications include its use as a ligand in studying receptor-ligand interactions due to its unique structure.
Medicine
In medicine, it might be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, given the bioactivity associated with similar structures.
Industry
Industrial applications might involve its use in the development of novel materials or as a precursor in manufacturing specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide exerts its effects would depend on its specific application. For instance, in a biological context, it could interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. The pathways involved would vary accordingly but might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(2-(4-Methoxy-2-oxopyridin-1(2H)-yl)ethyl)-3-phenylpropanamide
N-(2-(6-Methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(p-tolyl)propanamide
Uniqueness
What sets N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide apart is the combined presence of methoxy and methyl groups on the pyridine ring, providing distinctive electronic and steric properties that influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-6-4-5-7-16(14)8-9-18(22)20-10-11-21-15(2)12-17(24-3)13-19(21)23/h4-7,12-13H,8-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFITPPSXRNEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCCN2C(=CC(=CC2=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-fluoro-4-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2902285.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2902286.png)
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2902287.png)

![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)
![4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2902293.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902297.png)
![[2-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2902299.png)

![6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2902302.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)


